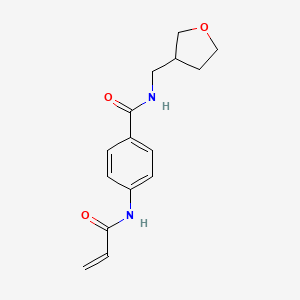

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

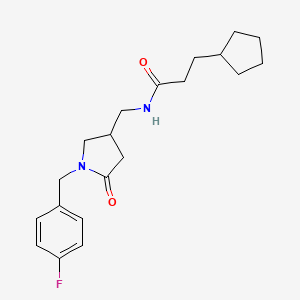

“Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 2241138-49-6 . It is a highly reactive organic compound that has gained significant attention in recent years due to its unique properties that make it a promising candidate for various fields of research and industry.

Molecular Structure Analysis

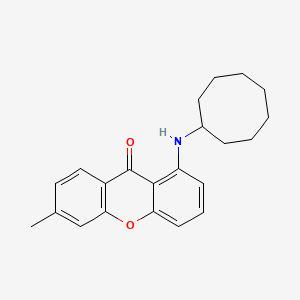

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 . The molecular weight of this compound is 275.35 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 275.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Reactivity

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate and related compounds have been extensively studied for their unique reactivity and potential applications in organic synthesis. The synthesis of 3-heteroalkyl-2-N-organylaminothiophenes demonstrates the compound's capacity for amino-imino tautomerism, highlighting its utility in novel synthetic pathways (Brandsma et al., 1998). Additionally, the use of zwitterionic salts derived from isothiocyanates as organocatalysts for transesterification reactions underlines the versatility of such compounds in catalysis (Ishihara et al., 2008).

Chemical Modifications and Derivatives

Research into the chemical behavior of thiophene derivatives, such as methyl 3-hydroxythiophene-2-carboxylate, provides insights into nitration reactions and subsequent product utilization. These studies open new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, expanding the scope of synthetic applications for thiophene-based compounds (Corral & Lissavetzky, 1984). The synthesis and structural analysis of methyl-3-aminothiophene-2-carboxylate highlight its role as a key intermediate in various fields, including medicine and pesticides. Its crystal structure analysis further aids in understanding the compound's properties and interactions (Tao et al., 2020).

Anticancer and Chemopreventive Properties

Isothiocyanates, including those structurally related to this compound, are studied for their chemopreventive properties against cancer. The inhibition of carcinogenesis by isothiocyanates through the modulation of carcinogen metabolism is a significant area of research. These compounds selectively inhibit cytochrome P450 enzymes involved in carcinogen activation and induce phase II detoxifying enzymes, presenting a promising approach for cancer prevention (Hecht, 1999).

Properties

IUPAC Name |

methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBDUVGOXMWXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2602467.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602471.png)

![3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2602475.png)

![(E)-4-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2602477.png)

![4-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602480.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2602482.png)